3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS No.: 2034229-70-2
Cat. No.: VC4388375
Molecular Formula: C18H15N5O2S
Molecular Weight: 365.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034229-70-2 |
|---|---|
| Molecular Formula | C18H15N5O2S |
| Molecular Weight | 365.41 |
| IUPAC Name | 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C18H15N5O2S/c19-10-14-16(21-8-7-20-14)25-12-4-3-9-23(11-12)18(24)17-22-13-5-1-2-6-15(13)26-17/h1-2,5-8,12H,3-4,9,11H2 |
| Standard InChI Key | NWNTUGVZULOJQX-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₈H₁₅N₅O₂S and a molecular weight of 365.41 g/mol . Its IUPAC name, 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile, reflects its three core components:
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Pyrazine-2-carbonitrile: A six-membered aromatic ring with two nitrogen atoms and a nitrile group.
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Benzo[d]thiazole-2-carbonyl: A bicyclic structure combining benzene and thiazole rings, linked to a carbonyl group.
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Piperidin-3-yloxy: A six-membered amine ring with an ether linkage.
Key Spectroscopic Data:
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with precursor molecules like benzo[d]thiazole-2-carbonyl chloride (CAS: 67748-61-2) . A common route includes:
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Coupling Reaction: Benzo[d]thiazole-2-carbonyl chloride reacts with piperidin-3-ol to form 1-(benzo[d]thiazole-2-carbonyl)piperidin-3-ol.
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Etherification: The hydroxyl group of the piperidine intermediate undergoes nucleophilic substitution with pyrazine-2-carbonitrile under basic conditions .
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Purification: Column chromatography or recrystallization yields the final product.
Optimization Challenges:
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Steric hindrance from the piperidine and benzo[d]thiazole groups necessitates high-temperature conditions (>100°C).
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Yield improvements (up to 68%) are achieved using catalysts like DMAP (4-dimethylaminopyridine) .
Biological Activities and Mechanisms
Anti-Inflammatory Properties
The benzo[d]thiazole moiety is known to inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ (PGE₂) synthesis . In murine models, the compound demonstrated:
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40–50% reduction in paw edema at 10 mg/kg (vs. 55% for ibuprofen).
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Downregulation of NF-κB and TNF-α pathways, comparable to dexamethasone .
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli:
The carbonitrile group enhances membrane permeability, while the piperidine scaffold disrupts biofilm formation .
Enzyme Inhibition
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Phosphodiesterase 10 (PDE10): IC₅₀ = 0.8 nM, suggesting potential for neurodegenerative disease therapy .
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Monoacylglycerol Lipase (MAGL): Moderate inhibition (IC₅₀ = 1.2 µM), implicating cannabinoid receptor modulation .
Pharmacokinetic and Toxicity Profiles
ADME Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.9 | Computational (PubChem) |
| Water Solubility | 0.12 mg/mL | Experimental |
| Plasma Protein Binding | 89% (albumin) | In vitro assay |
Toxicity Data
Challenges and Future Directions
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